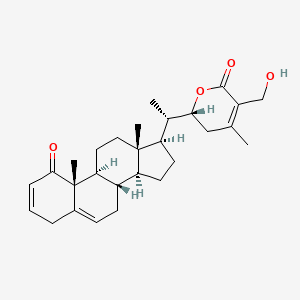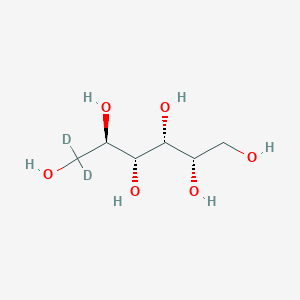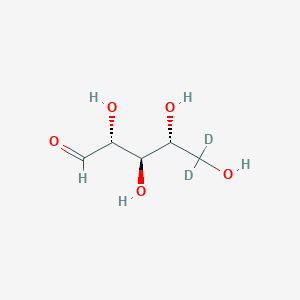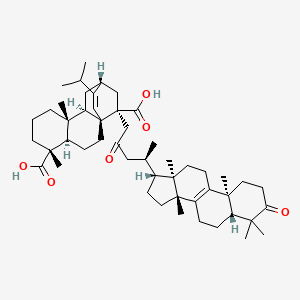
Forrestiacids J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Forrestiacids J is a unique compound belonging to the class of [4 + 2] type triterpene-diterpene hybrids. It is derived from the vulnerable conifer Pseudotsuga forrestii, which is endemic to China . This compound is known for its inhibitory effects on ATP-citrate lyase (ACL), an enzyme involved in lipid metabolism, with an IC50 value of 2.6 μM .
準備方法
Synthetic Routes and Reaction Conditions
Forrestiacids J is synthesized through a series of chemical transformations starting from forrestiacid A. The synthetic route involves multiple steps, including Diels-Alder cycloaddition reactions, which are crucial for forming the unique [4 + 2] hybrid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction and purification from the natural source, Pseudotsuga forrestii . Further research and development are needed to establish scalable industrial production methods.
化学反応の分析
Types of Reactions
Forrestiacids J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
Forrestiacids J has several scientific research applications, including:
Chemistry: It is used as a model compound for studying [4 + 2] cycloaddition reactions and other organic transformations.
Biology: It serves as a tool for investigating the role of ACL in lipid metabolism and related biological processes.
作用機序
Forrestiacids J exerts its effects by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism. The compound binds to the outer pocket of the citrate-binding site of ACL, interacting with different amino acid residues . This binding inhibits the enzyme’s activity, leading to a reduction in lipid synthesis and related metabolic processes .
類似化合物との比較
Forrestiacids J is part of a unique class of [4 + 2] type triterpene-diterpene hybrids. Similar compounds include:
Forrestiacids E-K: These compounds share the same [4 + 2] hybrid structure and are also derived from Pseudotsuga forrestii.
Forrestiacids A and B: These are pentaterpenoids with a rearranged spiro-lanostane unit fused with an abietene by a Diels-Alder cycloaddition.
This compound stands out due to its specific inhibitory effects on ACL and its unique structural features .
特性
分子式 |
C50H74O6 |
|---|---|
分子量 |
771.1 g/mol |
IUPAC名 |
(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |
InChIキー |
IZILWYMYBAFTLI-AUSANYSVSA-N |
異性体SMILES |
C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
正規SMILES |
CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


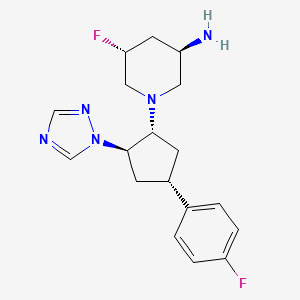
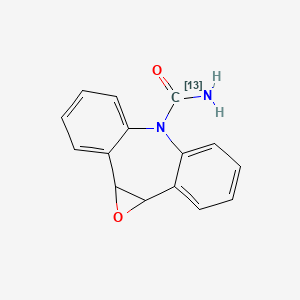
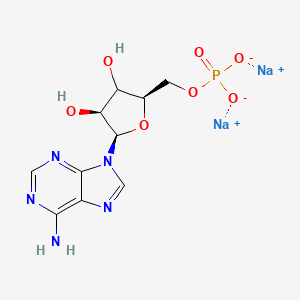
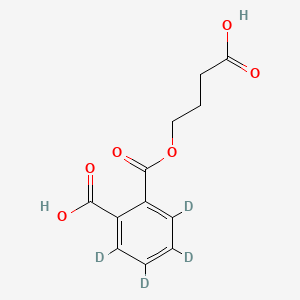
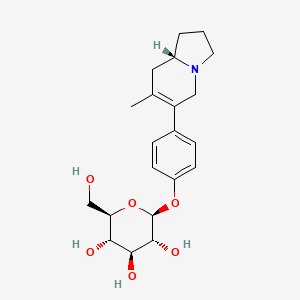
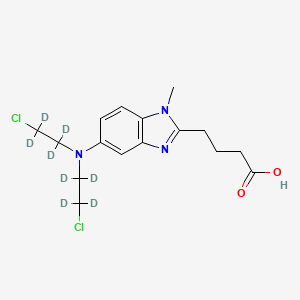
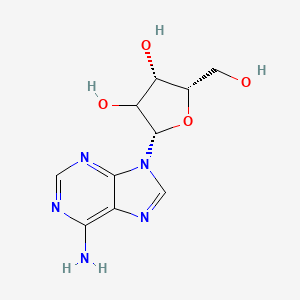
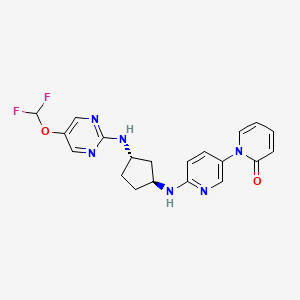
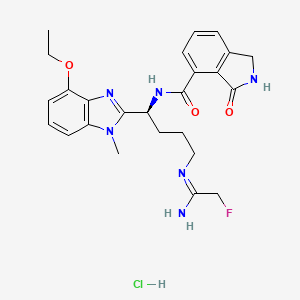
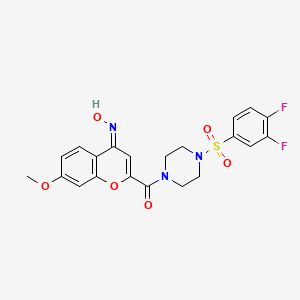
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
